molecular formula C24H21N5O2S B2490712 3-(Benzenesulfonyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine CAS No. 866340-90-1

3-(Benzenesulfonyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

Cat. No.: B2490712
CAS No.: 866340-90-1
M. Wt: 443.53
InChI Key: HNRZELNZJKMMDV-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a quinazoline moiety, makes it an interesting subject for scientific research.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2-phenylpropyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2S/c1-17(18-10-4-2-5-11-18)16-25-22-20-14-8-9-15-21(20)29-23(26-22)24(27-28-29)32(30,31)19-12-6-3-7-13-19/h2-15,17H,16H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRZELNZJKMMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC2=C(N=NN2C3=CC=CC=C31)S(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multiple steps, including the formation of the triazole ring and the subsequent fusion with the quinazoline moiety. One common method involves the nucleophilic addition/cyclization of carbodiimides with diazo compounds . This transition-metal-free strategy is accomplished under mild conditions and involves a cascade nucleophilic addition/cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-(Benzenesulfonyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The exact mechanism of action of 3-(Benzenesulfonyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is not well-documented. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Triazoloquinazolines: A class of compounds with similar structural features and biological activities.

    Quinazolinones: Compounds with a quinazoline core, known for their diverse pharmacological properties.

    Triazoles: A class of five-membered ring compounds containing three nitrogen atoms, known for their wide range of biological activities.

Uniqueness

3-(Benzenesulfonyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is unique due to its specific structural features, which include a benzenesulfonyl group and a phenylpropyl side chain. These features contribute to its distinct chemical and biological properties, making it a valuable compound for scientific research.

Biological Activity

3-(Benzenesulfonyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring fused with a quinazoline moiety, which is known for its diverse biological activities. The presence of the benzenesulfonyl and phenylpropyl groups further enhances its pharmacological profile.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of quinazoline have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. A study evaluating related triazoloquinazolines demonstrated their ability to inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways involved in cancer progression.

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Triazole derivatives are often explored for their antifungal properties. For example, similar compounds have been reported to exhibit activity against a range of pathogens by disrupting cellular processes or inhibiting essential enzymes.

Antihypertensive Effects

Quinazoline derivatives are also recognized for their antihypertensive properties. A related study revealed that certain triazoloquinazoline compounds could effectively lower blood pressure in spontaneously hypertensive rats (SHR), indicating their potential use as antihypertensive agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Many quinazoline derivatives act as kinase inhibitors, blocking pathways that lead to cell proliferation.
  • DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes.
  • Apoptosis Induction : The activation of apoptotic pathways through the modulation of Bcl-2 family proteins has been observed in related compounds.

Case Study 1: Antitumor Efficacy

A recent investigation into a series of triazoloquinazolines demonstrated significant cytotoxic effects against various cancer cell lines. The study utilized both in vitro assays and in vivo xenograft models to establish the efficacy of these compounds.

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (Lung)5.4Apoptosis induction
Compound BMCF7 (Breast)3.2Cell cycle arrest

Case Study 2: Antimicrobial Activity

In another study evaluating the antimicrobial properties of triazole derivatives, the compound was tested against several bacterial strains. Results indicated a concentration-dependent inhibition of bacterial growth.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli12 µg/mL
S. aureus8 µg/mL

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